tert-Butanol chemical properties for reaction modeling
tert-Butanol chemical properties for reaction modeling
An In-depth Technical Guide on the Chemical Properties of tert-Butanol for Reaction Modeling
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical and physical properties of tert-butanol (2-methylpropan-2-ol), focusing on data essential for accurate reaction modeling. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.
Physical and Thermodynamic Properties
tert-Butanol is the simplest tertiary alcohol and is a volatile, flammable, colorless liquid or solid with a camphor-like odor.[1][2][3] It is miscible with water, ethanol, and diethyl ether.[1] Unlike its isomers, it tends to be a solid at room temperature, with a melting point near 25-26 °C.[1][2] This property, along with its boiling point of approximately 82-83 °C, makes it suitable for studies involving phase changes.[4]
The following table summarizes key physical and thermodynamic properties crucial for modeling thermal dynamics and reaction equilibria.
Table 1: Physical and Thermodynamic Properties of tert-Butanol
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 2-Methylpropan-2-ol | [1] |
| CAS Number | 75-65-0 | [1] |
| Chemical Formula | C₄H₁₀O | [1] |
| Molar Mass | 74.123 g·mol⁻¹ | [1] |
| Physical Properties | ||
| Appearance | Colorless solid or liquid | [1][3] |
| Melting Point | 25 to 26 °C (77 to 79 °F) | [1][5] |
| Boiling Point | 82 to 83 °C (179 to 181 °F) | [1][5] |
| Density | 0.775 g/mL (at 25 °C) | [1][5] |
| Vapor Pressure | 31 mmHg (at 20 °C) | [5] |
| Refractive Index (n²⁰/D) | 1.387 | [5] |
| Thermodynamic Data | ||
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -358.36 to -360.04 kJ·mol⁻¹ | [2] |
| Enthalpy of Fusion (ΔHfus) | ~7 kJ·mol⁻¹ | [4] |
| Enthalpy of Vaporization (ΔHvap) | ~40 kJ·mol⁻¹ | [4] |
| Heat Capacity (Solid, Cp) | 146 J·K⁻¹·mol⁻¹ | [4] |
| Heat Capacity (Liquid, Cp) | 215 J·K⁻¹·mol⁻¹ | [4] |
| Acidity (pKa) | 16.54 | [2] |
| Safety Data | ||
| Flash Point | 11 °C (52 °F) | [6][7] |
| Autoignition Temperature | 490 °C (914 °F) | [7] |
| Explosive Limits in Air | 2.4% - 8.0% by volume | [7] |
Spectroscopic Data for Structural Elucidation
Spectroscopic data is fundamental for identifying tert-butanol and monitoring its transformation during reactions.
Table 2: Spectroscopic Data for tert-Butanol
| Spectrum Type | Key Features | Source |
| ¹H NMR | A large singlet for the nine equivalent methyl protons (CH₃) and a singlet for the hydroxyl proton (-OH). The exact chemical shifts depend on the solvent. | [8][9][10][11] |
| ¹³C NMR | Two distinct signals: one for the quaternary carbon bonded to the hydroxyl group and one for the three equivalent methyl carbons. | [8] |
| Infrared (IR) | - Broad O-H stretch: ~3371 cm⁻¹- C-O stretch: ~1202 cm⁻¹ (characteristic for tertiary alcohols, typically 1210-1100 cm⁻¹)- In-plane O-H bend: ~1366 cm⁻¹- O-H wag: ~648 cm⁻¹ | [12] |
| Mass Spectrometry (MS) | Data available from various sources for fragmentation pattern analysis. | [8] |
Reactivity and Common Reaction Mechanisms
As a tertiary alcohol, tert-butanol's reactivity is distinct from its primary and secondary isomers. It is resistant to oxidation to carbonyl compounds because it lacks a hydrogen atom on the carbinol carbon.[1]
SN1 Nucleophilic Substitution
tert-Butanol readily undergoes SN1 reactions with strong acids, such as hydrochloric acid (HCl), to form tert-butyl chloride.[13][14][15] This reaction proceeds through a stable tertiary carbocation intermediate.
The mechanism involves three key steps:
-
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).[14]
-
Carbocation Formation: The protonated alcohol dissociates, forming a stable tert-butyl carbocation. This is the rate-determining step.[13][14]
-
Nucleophilic Attack: The nucleophile (e.g., chloride ion) attacks the electrophilic carbocation to form the final product.[13][14]
Caption: SN1 reaction mechanism of tert-butanol with HCl.
Formation of tert-Butoxide
tert-Butanol can be deprotonated by a strong base, such as potassium metal, to form potassium tert-butoxide.[1] Potassium tert-butoxide is a strong, non-nucleophilic base widely used in organic synthesis. Its steric bulk prevents it from participating in nucleophilic substitution reactions, making it an excellent reagent for promoting elimination reactions.[1]
Dehydration and Esterification
tert-Butanol can undergo acid-catalyzed dehydration to form isobutene.[16] It can also react with carboxylic acids, such as acetic acid, in the presence of an acid catalyst to form esters (e.g., tert-butyl acetate).[17]
Kinetic Data for Reaction Modeling
Kinetic parameters are essential for simulating reaction rates and optimizing process conditions.
Table 3: Kinetic Parameters for Key Reactions
| Reaction | Catalyst | Temperature Range (°C) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Source |
| Dehydration to Isobutene | Ion-exchange resin (Amberlyst 15) | 60 - 90 | 18 ± 6 kJ·mol⁻¹ | 26 kJ·mol⁻¹ | [16][18] |
| Esterification with Acetic Acid | Ion-exchange resin (Dowex 50Wx8) | 50 - 80 | 1.09 kJ·mol⁻¹ | Not Reported | [17] |
Experimental Protocols
Protocol: Determination of Heating Curve and Phase Change Enthalpies
This protocol describes a method to determine the melting point, boiling point, and enthalpies of fusion and vaporization of tert-butanol.
Methodology:
-
Apparatus Setup: Place a known mass of solid tert-butanol in a sample vial equipped with a calibrated temperature probe and a microscale heating element (e.g., from a CLEAPSS microscale distillation apparatus).[4]
-
Data Logging: Connect the temperature probe to a data logger set to record temperature at regular intervals (e.g., every second).
-
Heating: Apply a constant power supply to the heating element to ensure a steady heating rate.[4]
-
Melting Phase: Stir the solid gently with the probe for even heating. Record the temperature plateau as the solid melts; this is the melting point.[4]
-
Liquid Phase: Continue heating the liquid, ensuring the probe is immersed.
-
Boiling Phase: Record the second temperature plateau as the liquid boils; this is the boiling point. Add cotton wool to the vial opening to minimize vapor loss.[4]
-
Data Analysis:
-
Plot temperature versus time to create a heating curve.
-
The duration of the melting and boiling plateaus is proportional to the enthalpy of fusion (ΔHfus) and enthalpy of vaporization (ΔHvap), respectively.
-
The slope of the curve in the solid and liquid phases can be used to compare their respective heat capacities.[4]
-
Protocol: Kinetic Study of tert-Butanol Esterification
This protocol outlines a general procedure for studying the reaction kinetics of tert-butanol with acetic acid.
References
- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 2. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 3. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Demonstrating the heating curve of tert-butanol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 5. tert-Butanol CAS#: 75-65-0 [m.chemicalbook.com]
- 6. ICSC 0114 - tert-BUTANOL [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
- 9. tert-Butanol(75-65-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. NMR Spectrum of Butanol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. rsc.org [rsc.org]
- 14. google.com [google.com]
- 15. homework.study.com [homework.study.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
